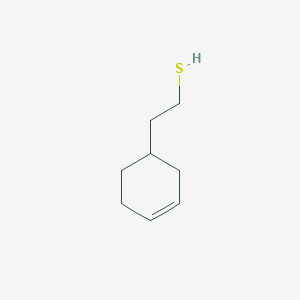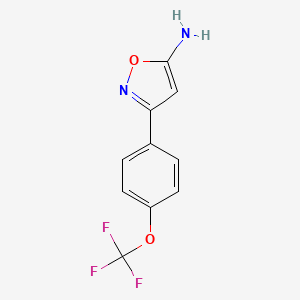
2,9-Phenanthroline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9-Phenanthroline dihydrochloride is a chemical compound derived from phenanthroline, a heterocyclic organic compound. Phenanthroline and its derivatives are well-known for their ability to form stable complexes with metal ions, making them valuable in various fields of chemistry and industry. The dihydrochloride form enhances its solubility in water, broadening its range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,9-phenanthroline dihydrochloride typically involves the reaction of 2,9-dichlorophenanthroline with hydrochloric acid. This process can be carried out under reflux conditions to ensure complete conversion. The reaction is as follows: [ \text{C}{12}\text{H}{6}\text{Cl}{2}\text{N}{2} + 2\text{HCl} \rightarrow \text{C}{12}\text{H}{8}\text{N}_{2}\cdot2\text{HCl} ]
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products .
Chemical Reactions Analysis
Types of Reactions: 2,9-Phenanthroline dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted phenanthrolines, which can be further utilized in coordination chemistry and material science .
Scientific Research Applications
2,9-Phenanthroline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: In biological research, it is used to study metal ion interactions with biomolecules.
Industry: It is used in the development of advanced materials, such as luminescent materials and sensors.
Mechanism of Action
The mechanism of action of 2,9-phenanthroline dihydrochloride primarily involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can influence various biochemical and chemical processes. For example, in biological systems, it can inhibit metalloenzymes by binding to their active sites, thereby blocking their activity . In catalysis, its metal complexes can facilitate various chemical transformations by stabilizing reactive intermediates .
Comparison with Similar Compounds
1,10-Phenanthroline: Similar in structure but differs in the position of nitrogen atoms.
2,2’-Bipyridine: Another bidentate ligand with similar coordination properties but different structural features.
Uniqueness: 2,9-Phenanthroline dihydrochloride is unique due to its specific substitution pattern, which can influence the geometry and stability of its metal complexes. This makes it particularly useful in applications where specific coordination environments are required .
Properties
Molecular Formula |
C12H10Cl2N2 |
|---|---|
Molecular Weight |
253.12 g/mol |
IUPAC Name |
2,9-phenanthroline;dihydrochloride |
InChI |
InChI=1S/C12H8N2.2ClH/c1-2-10-4-6-14-8-12(10)11-7-13-5-3-9(1)11;;/h1-8H;2*1H |
InChI Key |
HXAQVQPBBAFZDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C3=C1C=CN=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-methyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine](/img/structure/B13580464.png)

![N-(4-methoxyphenyl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]acetamide](/img/structure/B13580477.png)

aminehydrochloride](/img/structure/B13580490.png)


![rac-tert-butyl(1R,5R,6R)-6-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13580521.png)
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxybenzoicacid](/img/structure/B13580529.png)
aminedihydrochloride](/img/structure/B13580530.png)

